2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a sulfonamide group attached to a difluorobenzene ring, a phenyl ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 2,4-difluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Attachment of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the phenyl ring and a suitable palladium catalyst.
Introduction of the thiophene ring: The thiophene ring can be attached via a similar coupling reaction or through a direct substitution reaction.
Formation of the acetamide linkage: This step involves the reaction of the intermediate compound with an acylating agent, such as acetic anhydride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or modulate the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
2,4-difluorobenzenesulfonamide: Shares the sulfonamide and difluorobenzene moieties but lacks the phenyl and thiophene rings.
Thiophene-2-carboxamide: Contains the thiophene ring and an amide group but lacks the sulfonamide and difluorobenzene moieties.
N-phenylacetamide: Contains the phenyl and acetamide groups but lacks the sulfonamide and thiophene rings.
Uniqueness
2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of its structural features, which may confer specific biological or material properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[4-[(2,4-difluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S2/c20-14-5-8-18(17(21)11-14)28(25,26)23-15-6-3-13(4-7-15)10-19(24)22-12-16-2-1-9-27-16/h1-9,11,23H,10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYJRVOJMLMQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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